2-Hydroxyprop-2-enal

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

73623-80-0 |

|---|---|

Formule moléculaire |

C3H4O2 |

Poids moléculaire |

72.06 g/mol |

Nom IUPAC |

2-hydroxyprop-2-enal |

InChI |

InChI=1S/C3H4O2/c1-3(5)2-4/h2,5H,1H2 |

Clé InChI |

QRFGDGZPNFSNCE-UHFFFAOYSA-N |

SMILES canonique |

C=C(C=O)O |

Origine du produit |

United States |

Foundational & Exploratory

2-Hydroxyprop-2-enal chemical and physical properties

An In-depth Technical Guide to 2-Hydroxyprop-2-enal: Properties, Tautomerism, and Biological Significance

Introduction

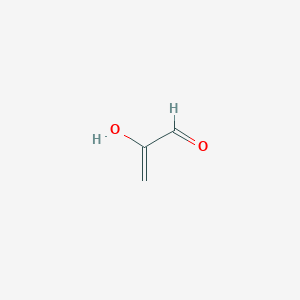

This compound, also known as the enol form of pyruvaldehyde (methylglyoxal), is a reactive organic compound with the chemical formula C₃H₄O₂. While the compound itself is a transient species, its stable keto tautomer, pyruvaldehyde, is a biologically significant dicarbonyl compound formed as a byproduct of glycolysis. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its relationship with pyruvaldehyde, experimental methodologies for its study, and the critical role of its keto form in cellular signaling and drug development.

Chemical and Physical Properties

Due to its transient nature, most experimental data pertains to its more stable keto tautomer, pyruvaldehyde (methylglyoxal). This compound exists in a rapid equilibrium with pyruvaldehyde, with the equilibrium strongly favoring the keto form.[1][2]

Table 1: Chemical Identifiers for this compound[3]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Enolaldehyde, Oxyacrolein |

| CAS Number | 73623-80-0 |

| Molecular Formula | C₃H₄O₂ |

| SMILES | C=C(C=O)O |

| InChI | InChI=1S/C3H4O2/c1-3(5)2-4/h2,5H,1H2 |

| InChIKey | QRFGDGZPNFSNCE-UHFFFAOYSA-N |

Table 2: Physical Properties (Primarily of Pyruvaldehyde/Methylglyoxal)

| Property | Value | Source |

| Molecular Weight | 72.06 g/mol | [3] |

| Appearance | Clear yellow, slightly viscous liquid | [4][5] |

| Boiling Point | 72 °C (at 760 mm Hg) | [4][6][7] |

| Melting Point | < 25 °C | [8][9] |

| Density | ~1.19 - 1.20 g/mL at 20 °C | [5][9] |

| Water Solubility | Very soluble (>10 g/100 mL) | [4][5] |

| logP (Computed) | 0.2 | [3] |

Keto-Enol Tautomerism

This compound is the enol tautomer of the α-ketoaldehyde pyruvaldehyde (methylglyoxal). Tautomers are constitutional isomers that readily interconvert, and this process often involves the migration of a proton.[2] The equilibrium between the keto and enol forms is rapid and can be catalyzed by either acid or base.[10] For simple aldehydes and ketones, the keto form is significantly more stable and thus predominates at equilibrium.[1]

Experimental Protocols

Due to its high reactivity and instability, this compound is typically studied in situ after being generated from a precursor. It is not isolated as a stable compound for routine experiments.

Generation and Spectroscopic Analysis

A common method for generating and studying reactive intermediates like this compound is through the decomposition of a precursor followed by immediate spectroscopic analysis. It has been identified as a decomposition product of glyceraldehyde at elevated temperatures, allowing for its study using techniques like millimetre-wave spectroscopy to analyze its rotational spectrum.

Methodology:

-

Precursor Preparation: A sample of a suitable precursor, such as glyceraldehyde, is prepared.

-

In-situ Generation: The precursor is heated (e.g., nozzle temperature of 135 °C) to induce decomposition, forming a mixture of products including this compound.

-

Spectroscopic Measurement: The gaseous product mixture is immediately passed into the measurement cell of a spectrometer. For rotational spectroscopy, a millimetre-wave spectrometer is used to measure the absorption of radiation in the gigahertz frequency range.

-

Data Analysis: The resulting spectrum, consisting of hundreds of rotational transitions, is analyzed to identify the unique spectral signature of this compound and determine its molecular structure and properties in the gas phase.

Biological Activity and Signaling Pathways

The primary biological relevance of this chemical entity stems from its keto tautomer, pyruvaldehyde (methylglyoxal). Methylglyoxal (MGO) is a highly reactive dicarbonyl compound formed endogenously, primarily from glycolytic intermediates.[11] An accumulation of MGO, often termed "dicarbonyl stress," is implicated in various pathologies, particularly diabetes and its complications.[6]

Formation of Advanced Glycation End-Products (AGEs)

MGO is a major precursor to the formation of Advanced Glycation End-Products (AGEs).[12] This occurs through a non-enzymatic reaction, known as the Maillard reaction, where the reactive carbonyl groups of MGO modify the free amino groups of proteins (especially on lysine and arginine residues), lipids, and nucleic acids.[13][14] This modification alters their structure and function, leading to cellular damage.

RAGE Signaling Pathway

The pathological effects of AGEs are largely mediated by their interaction with the Receptor for Advanced Glycation End-Products (RAGE), a multi-ligand cell surface receptor.[11][13] The binding of AGEs to RAGE activates multiple downstream signaling cascades, including the activation of NADPH oxidase and the transcription factor NF-κB.[11][15] This signaling promotes a pro-inflammatory and pro-oxidant state, leading to increased production of reactive oxygen species (ROS), cytokine release, and cellular stress, which contribute to tissue damage and the progression of diseases like diabetic neuropathy, retinopathy, and atherosclerosis.[6][11]

Conclusion for Researchers and Drug Development Professionals

While this compound is a fleeting chemical species, understanding its properties is intrinsically linked to its far more stable and biologically potent keto tautomer, pyruvaldehyde (methylglyoxal). For researchers in drug development, the MGO-AGE-RAGE axis represents a critical therapeutic target. Strategies aimed at scavenging MGO, inhibiting AGE formation, or blocking RAGE signaling are actively being pursued for the treatment of diabetes, neurodegenerative diseases, and other age-related inflammatory conditions. The chemistry of this simple three-carbon aldehyde and its enol form thus provides a foundational understanding for tackling complex disease pathways.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C3H4O2 | CID 17803147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyruvaldehyde(78-98-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. Methylglyoxal CAS#: 78-98-8 [m.chemicalbook.com]

- 6. Methylglyoxal - Wikipedia [en.wikipedia.org]

- 7. pyruvaldehyde, 78-98-8 [thegoodscentscompany.com]

- 8. P. aeruginosa Metabolome Database: Pyruvaldehyde (PAMDB000281) [pseudomonas.umaryland.edu]

- 9. matrixscientific.com [matrixscientific.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Methylglyoxal Formation—Metabolic Routes and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxyprop-2-enal: Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyprop-2-enal, also known as the enol form of pyruvaldehyde, is a reactive α,β-unsaturated aldehyde. Its transient nature makes it a challenging subject of study, yet its structural similarity to the well-known toxin acrolein suggests a significant, largely unexplored, biological relevance. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its synthesis, characterization, and predicted biological activities, with a focus on its potential implications in toxicology and drug development. Due to the limited direct experimental data on this specific molecule, this guide combines the available information with well-established principles of organic chemistry and toxicology of related compounds to provide a predictive framework for future research.

Introduction

This compound (C₃H₄O₂) is the simplest α-hydroxy-α,β-unsaturated aldehyde. Its structure, featuring a hydroxyl group attached to the double bond, classifies it as an enol, which is in tautomeric equilibrium with its keto form, pyruvaldehyde (methylglyoxal), a well-known cytotoxic compound. While pyruvaldehyde has been extensively studied, its enol tautomer, this compound, has received significantly less attention, primarily due to its inherent instability and the challenges associated with its isolation and characterization.

The presence of the α,β-unsaturated aldehyde moiety, a known reactive Michael acceptor, suggests that this compound is likely to share the toxicological profile of related compounds like acrolein.[1][2][3] These compounds are known to readily form adducts with biological nucleophiles such as proteins and DNA, leading to cellular damage and a range of pathological conditions.[1][4][5] This guide aims to consolidate the available information on this compound and provide a predictive assessment of its properties and biological significance.

Synthesis of this compound

Direct and scalable synthesis of this compound is not well-documented in the scientific literature, likely due to its instability. However, its formation as a transient intermediate has been observed in enzymatic reactions.

Enzymatic Synthesis

This compound, referred to as enol-pyruvaldehyde, has been identified as the immediate product of the methylglyoxal synthetase (MGS) reaction, which converts dihydroxyacetone phosphate (DHAP) to methylglyoxal and inorganic phosphate.[6][7] In this context, the enol intermediate was observed using UV and ¹H NMR spectroscopy.[6][7]

Reaction: Dihydroxyacetone-P → enol-Pyruvaldehyde + Pᵢ → Methylglyoxal + Pᵢ[6]

This enzymatic route, while confirming the existence of the molecule, is not a practical method for obtaining a pure, stable sample for extensive laboratory use.

Proposed Chemical Synthesis

A plausible, albeit hypothetical, laboratory synthesis could involve the controlled tautomerization of pyruvaldehyde or a derivative. The general principle of enol or enolate formation involves the deprotonation of an α-carbon followed by protonation on the carbonyl oxygen.[8][9][10]

Proposed Reaction Scheme:

A potential strategy could involve the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the enolate of a protected pyruvaldehyde derivative, followed by a carefully controlled workup to favor the enol form. The choice of solvent and temperature would be critical to minimize side reactions and decomposition.

Characterization of this compound

Detailed characterization data for isolated this compound is scarce. The available information is primarily from spectroscopic studies aimed at its detection in specific environments.

Spectroscopic Data

| Technique | Observed/Expected Characteristics | Reference |

| ¹H NMR | Observed as a transient species in enzymatic reactions. Expected signals would include vinylic protons and a hydroxyl proton, with chemical shifts influenced by the electronic environment. | [6][7] |

| ¹³C NMR | No direct data available. Expected signals would include those for the carbonyl carbon, and the two sp² hybridized carbons of the double bond. The chemical shifts would be distinct from those of pyruvaldehyde. | |

| FTIR | No direct data available. Expected characteristic bands would include a strong C=O stretch (aldehyde), a C=C stretch, and a broad O-H stretch (hydroxyl). | |

| Mass Spectrometry | No direct data available. The expected molecular ion peak would be at m/z = 72.02. | |

| Millimetre-wave Spectroscopy | Extensive rotational transition data is available from studies aimed at its detection in the interstellar medium. | [11] |

| UV Spectroscopy | Observed as a transient intermediate in enzymatic reactions. | [6] |

Experimental Protocols

Given the lack of established procedures, the following are proposed protocols based on general methodologies for related compounds.

Proposed Synthesis and In Situ Trapping

Due to its likely instability, a practical approach for studying the reactivity of this compound would be its generation in situ followed by trapping with a suitable reagent.

Protocol:

-

To a solution of pyruvaldehyde dimethyl acetal in an aprotic solvent like THF at -78 °C, add one equivalent of a strong, non-nucleophilic base (e.g., LDA).

-

Stir the reaction mixture for a defined period to allow for enolate formation.

-

Introduce a trapping agent (e.g., a Michael acceptor or a diene for a Diels-Alder reaction) to the solution.

-

Slowly warm the reaction to room temperature and monitor by TLC or GC-MS.

-

Purify the resulting trapped product by column chromatography.

Proposed Spectroscopic Characterization (Hypothetical)

If a method for generating a relatively stable solution of this compound were developed (e.g., in a specific solvent at low temperature), the following characterization could be performed:

-

¹H and ¹³C NMR: Spectra would be acquired at low temperature in a deuterated aprotic solvent (e.g., THF-d₈) to observe the signals of the enol form and monitor its tautomerization to pyruvaldehyde.

-

FTIR: A solution-phase IR spectrum could be obtained to identify the key functional groups.

-

Mass Spectrometry: Electrospray ionization (ESI) or another soft ionization technique would be suitable to observe the molecular ion.

Predicted Biological Activity and Signaling Pathways

Direct experimental data on the biological effects of this compound is absent. However, its structural similarity to acrolein, a potent and well-studied toxin, allows for a predictive assessment of its likely biological activities.[1][4][5]

Mechanism of Toxicity

The primary mechanism of toxicity for α,β-unsaturated aldehydes is their reactivity as Michael acceptors.[2][3] They readily react with soft nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione (GSH).[1][12] This adduction can lead to:

-

Protein Dysfunction: Modification of critical cysteine residues can inactivate enzymes and disrupt cellular signaling.[1][12]

-

Depletion of Glutathione: GSH is a major cellular antioxidant. Its depletion by this compound would lead to increased oxidative stress.[1][12]

-

DNA Adduction: Reaction with DNA bases can form adducts, leading to mutations and potentially carcinogenesis.[1][13]

Predicted Cellular Effects

Based on the effects of acrolein, this compound is predicted to induce:

-

Oxidative Stress: Through the depletion of GSH and direct generation of reactive oxygen species (ROS).[1][14]

-

Inflammation: Activation of inflammatory signaling pathways.[5]

-

Apoptosis and Necrosis: Induction of programmed cell death and cellular necrosis.[14][15]

-

Mitochondrial Dysfunction: Disruption of mitochondrial function and energy production.[1][14]

-

ER Stress: Induction of the unfolded protein response in the endoplasmic reticulum.[1]

Potential Signaling Pathways Involved

The following signaling pathways, known to be affected by acrolein, are likely targets of this compound:

-

MAPK Pathways (p38, JNK): These stress-activated protein kinase pathways are often activated in response to oxidative stress and cellular damage.[14]

-

NF-κB Pathway: A key regulator of inflammation and cell survival, which can be modulated by electrophilic compounds.[1]

-

p53-mediated Apoptosis: The tumor suppressor p53 can be activated by DNA damage, leading to apoptosis.[15]

Visualizations

Proposed Synthesis and Characterization Workflow

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Predicted Signaling Pathways of Toxicity

Caption: Predicted molecular mechanisms and signaling pathways of this compound-induced toxicity.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its likely role as a reactive intermediate and its potential toxicological impact. While direct experimental data is limited, this guide provides a framework for its synthesis, characterization, and biological activity based on established chemical principles and the known behavior of related compounds.

Future research should focus on developing a reliable method for the synthesis and isolation of this compound, or at a minimum, for its controlled in situ generation. This would enable a thorough characterization of its spectroscopic properties and a direct assessment of its reactivity and biological effects. Such studies are crucial for understanding its potential role in cellular pathology and for the development of strategies to mitigate its harmful effects, which may have implications for drug development and environmental toxicology.

References

- 1. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. Methylglyoxal synthetase, enol-pyruvaldehyde, glutathione and the glyoxalase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Millimetre-wave spectroscopy of this compound and an astronomical search with ALMA | Astronomy & Astrophysics (A&A) [aanda.org]

- 12. academic.oup.com [academic.oup.com]

- 13. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of acrolein induces toxicity in human umbilical vein endothelial cells: Oxidative stress, DNA damage response, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acrolein induces apoptosis through the death receptor pathway in A549 lung cells: role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 2-Hydroxyprop-2-enal in cellular metabolism

An In-depth Technical Guide on the Role of Methylglyoxal in Cellular Metabolism

Topic: Role of Methylglyoxal (2-Oxopropanal) in Cellular Metabolism Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This document provides a comprehensive technical overview of methylglyoxal (MGO), a highly reactive dicarbonyl compound formed as an unavoidable byproduct of cellular metabolism. The user's query for "2-Hydroxyprop-2-enal" likely refers to the unstable enol tautomer of methylglyoxal. This guide focuses on the biologically prevalent keto-form, MGO, detailing its formation, detoxification, and profound impact on cellular processes. We explore its dual role as both a toxic agent driving pathological states through the formation of Advanced Glycation End-products (AGEs) and as a signaling molecule that modulates key cellular pathways including those involved in oxidative stress, inflammation, and apoptosis. This guide includes structured data tables, detailed experimental protocols, and visualizations of metabolic and signaling pathways to serve as a critical resource for professionals in research and drug development.

Introduction to Methylglyoxal (MGO)

Methylglyoxal (MGO), also known as 2-oxopropanal or pyruvaldehyde, is a reactive electrophilic dicarbonyl compound endogenously produced primarily as a byproduct of glycolysis.[1][2] While the chemical name this compound describes an enol tautomer of MGO, this form is generally unstable, and the keto-aldehyde form (MGO) is the predominant and biologically significant species. Under physiological conditions, intracellular MGO concentrations are maintained at low micromolar levels (approximately 1–4 μM) by efficient detoxification systems.[3][4] However, under conditions of high glycolytic flux or impaired detoxification, MGO levels can rise, leading to a state known as "dicarbonyl stress."[5]

MGO is a potent glycating agent, reacting non-enzymatically with proteins, lipids, and nucleic acids to form Advanced Glycation End-products (AGEs).[1][6] This irreversible modification can alter the structure and function of macromolecules, contributing to cellular dysfunction and the pathogenesis of numerous diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease.[3][7] Beyond its toxic effects, emerging evidence suggests MGO also functions as a signaling molecule, modulating various cellular pathways at low concentrations.[8][9]

Metabolic Formation and Detoxification of MGO

Primary Formation Pathways

MGO is an inevitable byproduct of several metabolic pathways, with glycolysis being the major contributor.

-

Glycolysis: The primary source of MGO is the spontaneous, non-enzymatic degradation of the triosephosphate intermediates, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[4][6] This process involves the elimination of their phosphate group.

-

Lipid Metabolism: During the metabolism of lipids, the oxidation of fatty acids can produce acetol and acetone, which can then be converted into MGO.[4]

-

Protein Metabolism: The catabolism of certain amino acids, particularly threonine and glycine, can generate aminoacetone, which is subsequently oxidized to MGO.[2][4]

-

Ketone Body Metabolism: Acetone, a ketone body, can be metabolized by cytochrome P450 enzymes to produce acetol, a precursor to MGO.[10]

The Glyoxalase Detoxification System

The primary defense against MGO toxicity is the glyoxalase system, a ubiquitous and highly efficient enzymatic pathway that converts MGO into the non-toxic metabolite D-lactate.[1][11] This system critically relies on the antioxidant glutathione (GSH).

-

Step 1 (Non-enzymatic): MGO spontaneously reacts with the thiol group of reduced glutathione (GSH) to form a hemithioacetal adduct.[12]

-

Step 2 (Glyoxalase I): The enzyme Glyoxalase I (Glo1) catalyzes the isomerization of the hemithioacetal to S-D-lactoylglutathione.[1] This is the rate-limiting step in MGO detoxification.[11]

-

Step 3 (Glyoxalase II): Glyoxalase II (Glo2) hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating the original GSH molecule in the process.[1]

Other enzymes, including aldo-keto reductases (AKRs) and aldose reductases (ALRs), can also contribute to MGO detoxification, though the glyoxalase system is considered the principal route.[8]

Data on MGO Concentrations and Modifications

Table 1: Physiological and Pathological Concentrations of Methylglyoxal

| Condition | Sample Type | Concentration Range | Reference(s) |

| Physiological | Intracellular | 1–4 µM | [3][4] |

| Physiological | Human Plasma | 50–300 nM | [13] |

| Pathological (e.g., Diabetes) | Human Plasma | Significantly elevated vs. physiological | [14] |

| Experimental (Cell Culture) | Supraphysiological | 100–500 µM (for cellular treatments) | [13] |

Table 2: Major Methylglyoxal-Derived Protein Adducts (AGEs)

| Adduct Name | Abbreviation | Modified Amino Acid(s) | Key Characteristics | Reference(s) |

| Methylglyoxal-derived hydroimidazolone 1 | MG-H1 | Arginine | Most common MGO-derived AGE on proteins. | [6][14] |

| Nε-(carboxyethyl)lysine | CEL | Lysine | Stable, non-crosslinking modification. | [6][15] |

| Nε-(carboxyethyl)arginine | CEA | Arginine | Stable modification on arginine residues. | [6] |

| Argpyrimidine | Arginine | Fluorescent crosslinking adduct. | [15][16] |

MGO-Modulated Cellular Signaling Pathways

Elevated MGO levels can overwhelm detoxification pathways, leading to the modification of signaling proteins and the activation of cellular stress responses.

RAGE and NF-κB Inflammatory Signaling

MGO-derived AGEs are primary ligands for the Receptor for Advanced Glycation End-products (RAGE).[2] Binding of AGEs to RAGE initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammation.[3] This results in the increased expression of pro-inflammatory cytokines and adhesion molecules, contributing to chronic inflammation seen in diseases like diabetes and atherosclerosis.[2]

Oxidative Stress and the Nrf2 Pathway

MGO induces oxidative stress through multiple mechanisms, including the generation of reactive oxygen species (ROS) during AGE formation and the depletion of the cellular antioxidant GSH, which is consumed during MGO detoxification.[3] The transcription factor Nrf2 is a key regulator of the antioxidant response. While MGO-induced stress can activate Nrf2 signaling as a protective mechanism, prolonged exposure can lead to impairment of this pathway.[5][7] For instance, some studies show MGO can reduce the expression of Nrf2, weakening the cell's antioxidant defenses.[5]

Endoplasmic Reticulum (ER) Stress and Apoptosis

The accumulation of MGO-modified, misfolded proteins can trigger ER stress and activate the Unfolded Protein Response (UPR).[3] Key UPR pathways activated by MGO include the PERK-eIF2α and IRE1-JNK signaling axes.[3][7] Chronic or unresolved ER stress can shift the UPR from a pro-survival to a pro-apoptotic response. MGO can also trigger apoptosis directly through the mitochondrial (intrinsic) pathway by causing mitochondrial dysfunction, membrane potential loss, and release of pro-apoptotic factors.[7][17]

Key Experimental Protocols

Quantification of MGO by LC-MS/MS

This protocol describes the gold-standard method for accurately measuring MGO in biological samples.[18][19]

-

Principle: MGO in the sample is derivatized with 1,2-diaminobenzene (DB) to form a stable quinoxaline adduct (2-methylquinoxaline). Quantification is achieved by stable isotopic dilution analysis using a known amount of [¹³C₃]MGO as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][18]

-

Sample Preparation:

-

Collect samples (e.g., plasma, cell lysates, tissue homogenates) and immediately add an antioxidant/peroxidase inhibitor solution under acidic conditions to prevent artifactual MGO formation.[18]

-

Add the [¹³C₃]MGO internal standard to the sample.

-

Deproteinize the sample, typically by adding a strong acid (e.g., perchloric acid) followed by centrifugation.

-

-

Derivatization:

-

Add the derivatizing agent, 1,2-diaminobenzene (DB), to the deproteinized supernatant.

-

Incubate the mixture to allow for the complete reaction of MGO and the internal standard with DB.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into an LC-MS/MS system.

-

Separate the 2-methylquinoxaline adduct from other sample components using a suitable chromatography column (e.g., C18).

-

Detect and quantify the adduct and its ¹³C-labeled counterpart using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

-

Calculate the concentration of MGO in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Proteomic Identification of MGO-Modified Proteins

This workflow is used to identify specific proteins and modification sites targeted by MGO.[6][20]

-

Principle: Proteins from cells or tissues exposed to MGO (or from a pathological model with high dicarbonyl stress) are extracted, digested into peptides, and analyzed by high-resolution mass spectrometry to identify MGO-specific adducts (e.g., MG-H1).

-

Workflow:

-

Protein Extraction and Digestion: Lyse cells/tissues and extract total protein. Reduce disulfide bonds (e.g., with DTT), alkylate cysteine residues (e.g., with iodoacetamide), and digest proteins into peptides using an enzyme like trypsin.

-

Peptide Cleanup/Enrichment (Optional): Clean up the peptide mixture using solid-phase extraction (e.g., C18 tips). For low-abundance modifications, an enrichment step using antibodies specific to MGO adducts may be necessary.

-

LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument should be programmed to perform data-dependent acquisition, selecting peptide precursor ions for fragmentation (MS/MS).

-

Database Searching: Search the resulting MS/MS spectra against a protein sequence database (e.g., UniProt) using a specialized search algorithm (e.g., MaxQuant, Proteome Discoverer).

-

Modification Specification: Critically, the search parameters must include the specific mass shifts corresponding to MGO adducts (e.g., MG-H1, CEL) as variable modifications on their target amino acid residues (arginine, lysine).

-

Data Analysis: Identify and validate the MGO-modified peptides and proteins. Perform bioinformatic analysis to determine the functional pathways and processes over-represented by the modified proteins.[6][20]

-

MGO Trapping/Scavenging Assay

This in vitro assay measures the ability of a test compound to directly react with and "trap" MGO.[21]

-

Principle: A test compound is incubated with a known concentration of MGO. After the incubation period, the remaining (un-trapped) MGO is quantified. The trapping capacity is calculated as the percentage decrease in MGO concentration compared to a control without the test compound.

-

Protocol:

-

Prepare a reaction solution containing MGO (e.g., 5 mM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Add the test compound (e.g., a potential drug candidate) to the MGO solution. A control sample is prepared with buffer instead of the test compound.

-

Incubate the mixture at 37°C for a defined period (e.g., 1 hour).[21]

-

Stop the reaction and derivatize the remaining MGO using an agent like o-phenylenediamine (PD) to form 2-methylquinoxaline.

-

Quantify the amount of 2-methylquinoxaline using HPLC with UV or DAD detection.

-

Calculate the percentage of MGO decrease using the formula: % MGO Decrease = [1 - (Peak Area of Sample / Peak Area of Control)] * 100.

-

Conclusion

Methylglyoxal is a critical nexus between cellular metabolism, signaling, and pathology. As an unavoidable byproduct of glycolysis, its cellular concentration is a key indicator of metabolic health. While the glyoxalase system provides a robust primary defense, conditions of metabolic stress can lead to MGO accumulation, driving cellular damage through the formation of AGEs. This dicarbonyl stress is a key pathogenic factor in diabetes and its complications, as well as in neurodegenerative and cardiovascular diseases. The ability of MGO and its derivatives to activate pro-inflammatory and pro-apoptotic signaling pathways underscores its importance as a therapeutic target. For drug development professionals, strategies aimed at reducing MGO levels—either by enhancing Glo1 activity or through the development of novel MGO-scavenging compounds—represent a promising avenue for mitigating the consequences of dicarbonyl stress.

References

- 1. Methylglyoxal, the dark side of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylglyoxal Formation—Metabolic Routes and Consequences [mdpi.com]

- 3. Methylglyoxal Formation—Metabolic Routes and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adverse Effects of Methylglyoxal on Transcriptome and Metabolic Changes in Visceral Adipose Tissue in a Prediabetic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Research Portal [experts.esf.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Detoxification of methylglyoxal by the glyoxalase system is required for glutathione availability and virulence activation in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Methylglyoxal impairs glucose metabolism and leads to energy depletion in neuronal cells--protection by carbonyl scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples | Springer Nature Experiments [experiments.springernature.com]

- 20. Proteomic Analysis of Methylglyoxal Modifications Reveals Susceptibility of Glycolytic Enzymes to Dicarbonyl Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2.8. Methylglyoxal (MGO) trapping assays [bio-protocol.org]

A Technical Guide to the Spontaneous Formation of Methylglyoxal from Triosephosphates

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of the non-enzymatic formation of methylglyoxal (MG), a reactive α-oxoaldehyde, from the glycolytic intermediates dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). It covers the underlying chemical mechanisms, reaction kinetics, biological implications, and detailed experimental protocols for quantification.

Introduction

Methylglyoxal (MG) is a highly reactive dicarbonyl compound produced endogenously as a byproduct of various metabolic pathways, most notably glycolysis.[1] Under physiological conditions, its formation is a spontaneous and largely unavoidable event stemming from the chemical instability of the triosephosphate intermediates, DHAP and G3P.[2][3] While enzymatic pathways for MG synthesis exist, this non-enzymatic route is of significant interest as it represents a constant source of cytotoxic and pro-glycating stress directly linked to the central carbon metabolism.[4][5]

Elevated concentrations of MG are implicated in the pathophysiology of numerous diseases, including diabetes, neurodegenerative disorders, and aging, primarily through the formation of Advanced Glycation Endproducts (AGEs) on proteins, DNA, and lipids.[6][7][8] Understanding the spontaneous genesis of MG is therefore critical for developing therapeutic strategies aimed at mitigating dicarbonyl stress. This guide details the core chemical principles, quantitative aspects, and analytical methodologies related to the non-enzymatic production of MG from triosephosphates.

Chemical Mechanism of Formation

The spontaneous formation of methylglyoxal from triosephosphates is fundamentally an elimination reaction involving the removal of the phosphate group. Both DHAP and G3P can undergo this transformation, although the rate differs between the two isomers.[9] The process is believed to proceed through an enediol phosphate intermediate, which is unstable and readily eliminates inorganic phosphate to yield the enol form of methylglyoxal, which then tautomerizes to the final keto-aldehyde structure.[10]

The key steps are:

-

Enolization: The triosephosphate isomerizes to form an enediol phosphate intermediate. This is the same intermediate involved in the enzymatic interconversion of DHAP and G3P by triosephosphate isomerase (TIM).

-

Phosphate Elimination: The enediol intermediate undergoes spontaneous, acid-base catalyzed elimination of its phosphate group.[11]

-

Tautomerization: The resulting enol of methylglyoxal rapidly converts to the more stable keto-aldehyde form.

This non-enzymatic degradation pathway is a "spill-off" from the main glycolytic flux and highlights the inherent chemical lability of these central metabolites.[11][12]

References

- 1. ReactELISA method for quantifying methylglyoxal levels in plasma and cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The deficiency of methylglyoxal synthase promotes cell proliferation in Synechocystis sp. PCC 6803 under mixotrophic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Increased formation of methylglyoxal and protein glycation, oxidation and nitrosation in triosephosphate isomerase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylglyoxal Formation—Metabolic Routes and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The formation of methylglyoxal from triose phosphates. Investigation using a specific assay for methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 2-Hydroxyprop-2-enal: Structure, Isomers, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyprop-2-enal, a reactive enolaldehyde, presents a subject of interest in fields ranging from atmospheric chemistry to toxicology. This technical guide provides a comprehensive overview of its chemical structure, isomeric forms, and physicochemical properties. While experimental data on this compound is limited, this document compiles available information and extrapolates potential synthesis routes and biological activities based on closely related compounds. This guide aims to serve as a foundational resource for researchers investigating the chemistry and biological implications of this and similar α,β-unsaturated carbonyl compounds.

Chemical Structure and Properties

This compound, also known as α-hydroxyacrolein, is a three-carbon α,β-unsaturated aldehyde with a hydroxyl group attached to the α-carbon. Its chemical formula is C₃H₄O₂.[1] The presence of conjugated double bonds and a hydroxyl group makes it a reactive molecule with the potential for various chemical transformations.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 72.06 g/mol | [1] |

| XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 72.021129366 Da | [1] |

| Monoisotopic Mass | 72.021129366 Da | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Heavy Atom Count | 5 | [1] |

| Complexity | 55.9 | [1] |

Source: PubChem CID 17803147[1]

Isomers of this compound

Isomerism is a key aspect of the chemistry of this compound, giving rise to molecules with the same chemical formula but different structural arrangements and, consequently, different chemical and biological properties.

Tautomerism: 3-Hydroxypropenal

The most significant isomer of this compound is its keto-enol tautomer, 3-hydroxypropenal (malonaldehyde).[2][3] This compound exists in equilibrium with this compound, with the equilibrium position depending on factors such as solvent and temperature. 3-Hydroxypropenal itself can exist as different geometric isomers.

Table 2: Computed Properties of 3-Hydroxypropenal

| Property | Value | Source |

| Molecular Weight | 72.06 g/mol | [2] |

| XLogP3 | 0.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 72.021129366 Da | [2] |

| Monoisotopic Mass | 72.021129366 Da | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| Heavy Atom Count | 5 | [2] |

| Complexity | 46.9 | [2] |

Source: PubChem CID 21483[2]

Geometric Isomers

Due to the presence of a carbon-carbon double bond, 3-hydroxypropenal can exist as (E)- and (Z)- geometric isomers. The stability and reactivity of these isomers can differ.

Experimental Protocols

Direct and detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not well-documented in publicly available literature. However, methods for the synthesis of its tautomer, 3-hydroxypropenal, and the parent compound, acrolein, can provide insights into potential synthetic strategies.

Potential Synthesis via Glycerol Dehydration

One plausible route to this compound is through the dehydration of glycerol. This process is a well-established method for the production of acrolein.[4][5][6][7][8] By carefully controlling reaction conditions, such as temperature, pressure, and catalyst, it may be possible to favor the formation of the hydroxylated product.

Experimental Workflow: Proposed Synthesis of this compound from Glycerol

-

Catalyst Preparation: A solid acid catalyst, such as a supported heteropolyacid (e.g., phosphotungstic acid on a silica support), is prepared.[4]

-

Reactor Setup: A fixed-bed flow reactor is typically used for gas-phase reactions. The catalyst is packed into the reactor, which is then heated to the desired reaction temperature (e.g., 250-350 °C).

-

Reaction: A solution of glycerol in water is vaporized and passed over the catalyst bed. The flow rates of the reactants and any carrier gas are carefully controlled.

-

Product Collection: The reactor effluent is cooled to condense the liquid products. The product mixture, which may contain unreacted glycerol, acrolein, this compound, and other byproducts, is collected.

-

Purification: The desired product, this compound, would need to be separated from the product mixture, likely through techniques such as fractional distillation or chromatography.

Spectroscopic Characterization

-

¹H NMR: Protons on the double bond and the aldehyde proton would be expected in the downfield region of the spectrum. The hydroxyl proton would be a broad singlet, and the methyl protons would be a singlet in the upfield region.

-

¹³C NMR: The carbonyl carbon would be the most downfield signal, followed by the carbons of the double bond. The methyl carbon would be the most upfield signal.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be expected around 1680-1700 cm⁻¹. A broad O-H stretching band would be present around 3200-3600 cm⁻¹. The C=C stretching vibration would appear around 1640 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 72.0211. Fragmentation patterns would likely involve the loss of CO, CHO, and H₂O.

Biological Activity and Signaling Pathways

There is a significant lack of direct experimental data on the biological activity of this compound. However, its structural similarity to acrolein, a well-known toxicant, suggests that it may exhibit similar biological effects. Acrolein is a highly reactive electrophile that can readily react with cellular nucleophiles such as glutathione, proteins, and DNA.[9][10]

Potential Cytotoxicity

Acrolein is known to induce cytotoxicity through various mechanisms, including:

-

Glutathione Depletion: Acrolein rapidly depletes intracellular glutathione, a key antioxidant, leading to oxidative stress.[10][11]

-

Protein Adduct Formation: Acrolein can form adducts with cysteine, histidine, and lysine residues in proteins, leading to enzyme inactivation and disruption of cellular function.[9]

-

DNA Damage: Acrolein reacts with deoxyguanosine in DNA to form mutagenic adducts, such as α-hydroxy-1,N²-propano-2'-deoxyguanosine (α-OH-Acr-dG) and γ-hydroxy-1,N²-propano-2'-deoxyguanosine (γ-OH-Acr-dG).[10][12][13][14] This can lead to mutations and contribute to carcinogenesis.

-

Mitochondrial Dysfunction and ER Stress: Acrolein has been shown to induce mitochondrial dysfunction and endoplasmic reticulum (ER) stress, leading to apoptosis.[15]

Given its structural features, it is plausible that this compound could participate in similar reactions, although the presence of the hydroxyl group may modulate its reactivity compared to acrolein.

Signaling Pathways

The cytotoxic effects of acrolein are mediated through the disruption of several key signaling pathways. It is hypothesized that this compound could impact similar pathways.

Conclusion

This compound is a molecule of interest due to its reactive chemical nature and potential biological activity. While direct experimental data remains scarce, this guide has provided a comprehensive overview of its known properties and has drawn upon data from related compounds to infer potential synthesis routes and biological effects. Further research is warranted to fully elucidate the chemistry and toxicology of this compound, which may have implications for understanding the health effects of α,β-unsaturated aldehydes found in the environment and formed endogenously.

References

- 1. This compound | C3H4O2 | CID 17803147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-2-propenal | C3H4O2 | CID 21483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (z)-3-Hydroxy-2-propenal | C3H4O2 | CID 11115988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Catalytic Dehydration of Glycerol to Acrolein in a Two-Zone Fluidized Bed Reactor [frontiersin.org]

- 5. Acrolein synthesis from glycerol in hot-compressed water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Acrolein production from glycerol dehydration over amorphous V–P–N–C catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Enzymatic Acrolein Production System and Its Impact on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The acrolein cytotoxicity and cytoprotective action of alpha-tocopherol in primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative evaluation of the bioreactivity and mutagenic spectra of acrolein-derived alpha-HOPdG and gamma-HOPdG regioisomeric deoxyguanosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of acrolein metabolites in human buccal cells, blood, and urine after consumption of commercial fried food - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acrolein cytotoxicity in hepatocytes involves endoplasmic reticulum stress, mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Factors Affecting the Keto-Enol Equilibrium of Pyruvaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvaldehyde, also known as methylglyoxal, is a reactive α-ketoaldehyde formed endogenously from several metabolic pathways, including glycolysis. Its accumulation is associated with various pathological conditions, making it a molecule of significant interest in drug development and biomedical research. The chemical behavior of pyruvaldehyde is largely governed by the equilibrium between its keto and enol tautomers. Understanding the factors that influence this equilibrium is crucial for elucidating its biological reactivity, designing effective therapeutic interventions, and developing accurate analytical methods. This technical guide provides a comprehensive overview of the structural and environmental factors that dictate the keto-enol tautomerism of pyruvaldehyde, supported by experimental methodologies and data.

The Keto-Enol Tautomerism of Pyruvaldehyde

The tautomerization of pyruvaldehyde involves the interconversion of the keto form (2-oxopropanal) and the enol form (1-hydroxypropen-2-one). This process involves the migration of a proton and the shifting of a double bond. The equilibrium between these two forms is dynamic and can be influenced by a variety of factors.

Factors Influencing the Keto-Enol Equilibrium

The position of the keto-enol equilibrium is determined by the relative thermodynamic stabilities of the two tautomers. Several structural and environmental factors can shift this equilibrium.

Structural Factors

-

Conjugation: The enol form of pyruvaldehyde benefits from conjugation between the C=C double bond and the carbonyl group, which can contribute to its stability.

-

Intramolecular Hydrogen Bonding: While pyruvaldehyde itself cannot form an intramolecular hydrogen bond in its enol form, this is a significant stabilizing factor for other 1,3-dicarbonyl compounds and influences general trends in enol stability.

Environmental Factors

-

Solvent Effects: The polarity of the solvent plays a critical role in determining the predominant tautomer.

-

Nonpolar Solvents: In nonpolar solvents, the enol form can be favored due to the formation of intramolecular hydrogen bonds (in compounds that can form them) and because the less polar enol is better solvated.

-

Polar Protic Solvents: Polar protic solvents, such as water and alcohols, can stabilize the more polar keto form through intermolecular hydrogen bonding. They can also solvate the enol form. The overall effect on the equilibrium depends on the balance of these interactions.

-

Polar Aprotic Solvents: Polar aprotic solvents, like DMSO, can also influence the equilibrium by interacting with both tautomers.

-

-

pH: The pH of the medium can significantly impact the keto-enol equilibrium, primarily through acid or base catalysis of the tautomerization process.

-

Acid Catalysis: In acidic conditions, the carbonyl oxygen of the keto form is protonated, facilitating the removal of an α-hydrogen and the formation of the enol.

-

Base Catalysis: Under basic conditions, an α-hydrogen is abstracted to form a resonance-stabilized enolate ion, which is then protonated on the oxygen to yield the enol.

-

-

Temperature: Temperature affects the equilibrium constant of the tautomerization. An increase in temperature generally favors the formation of the less stable tautomer. For many simple carbonyls, this means a slight increase in the enol concentration at higher temperatures.

Quantitative Analysis of the Keto-Enol Equilibrium

While specific quantitative data for the keto-enol equilibrium of pyruvaldehyde across a wide range of conditions is not extensively tabulated in the literature, the principles of its determination are well-established for dicarbonyl compounds. The equilibrium constant (Keq) is given by the ratio of the concentration of the enol form to the keto form:

Keq = [Enol] / [Keto]

The Gibbs free energy change (ΔG°) for the tautomerization can then be calculated using the equation:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin.

The following table provides representative data for the enol content of a similar 1,3-dicarbonyl compound, acetylacetone, in various solvents to illustrate the magnitude of the solvent effect.

| Solvent | Dielectric Constant (ε) | % Enol (for Acetylacetone) |

| Hexane | 1.88 | 97 |

| Carbon Tetrachloride | 2.24 | 93 |

| Benzene | 2.28 | 96 |

| Chloroform | 4.81 | 82 |

| Acetone | 20.7 | 64 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 62 |

| Water | 80.1 | 15 |

Note: This data is for acetylacetone and serves as an illustrative example of solvent effects. The enol content of pyruvaldehyde is expected to be significantly lower due to the lack of intramolecular hydrogen bonding in the enol form.

Experimental Protocols

The primary method for the quantitative analysis of keto-enol tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy.

1H NMR Spectroscopy for the Determination of Keto-Enol Equilibrium

This protocol is adapted for the analysis of pyruvaldehyde.

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of pyruvaldehyde in a given solvent.

Materials:

-

Pyruvaldehyde (or a stable derivative/source)

-

Deuterated solvents (e.g., CDCl3, DMSO-d6, D2O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of pyruvaldehyde in the chosen deuterated solvent (typically 10-50 mM). It is crucial to allow the solution to reach equilibrium, which may take several hours. It is recommended to prepare the samples at least 24 hours in advance and store them at a constant temperature.

-

-

NMR Acquisition:

-

Acquire a 1H NMR spectrum of the sample.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is critical for accurate integration (a D1 of at least 5 times the longest T1 is recommended).

-

-

Spectral Analysis:

-

Identify the characteristic signals for the keto and enol tautomers.

-

Keto form: Expect signals for the aldehydic proton, the methyl protons, and the α-proton.

-

Enol form: Expect signals for the vinylic protons and the hydroxyl proton. The chemical shifts will be highly dependent on the solvent.

-

-

Integrate the area of a well-resolved signal corresponding to the keto form (e.g., the methyl protons) and a well-resolved signal corresponding to the enol form (e.g., a vinylic proton).

-

-

Calculation of Keq:

-

Calculate the ratio of the integrals, taking into account the number of protons each signal represents.

-

Keq = (Integralenol / Number of enol protons) / (Integralketo / Number of keto protons)

-

-

Biological Significance and Signaling Pathways

Pyruvaldehyde is a key player in cellular metabolism and stress responses. While much of the research has focused on the reactivity of the keto form, the enol tautomer is also of significant biological interest.

Enzymatic Formation of Enol-Pyruvaldehyde

Studies have shown that enol-pyruvaldehyde is the direct product of the enzyme methylglyoxal synthase.[1] This enzymatic control over the tautomeric form suggests a specific biological role for the enol.

The Glyoxalase System

The detoxification of pyruvaldehyde is primarily carried out by the glyoxalase system. This system involves the reaction of pyruvaldehyde with glutathione to form a hemithioacetal, which is then converted to S-D-lactoylglutathione by glyoxalase I. Glyoxalase II then hydrolyzes this thioester to D-lactate, regenerating glutathione. The initial formation of the hemithioacetal can proceed from either the keto or enol form, and the subsequent enzymatic steps are highly specific.

While direct signaling pathways initiated specifically by the enol form of pyruvaldehyde are still an active area of research, the enzymatic production of this tautomer suggests that it may have unique interactions with cellular components that differ from the keto form.

Conclusion

The keto-enol equilibrium of pyruvaldehyde is a complex phenomenon influenced by a delicate interplay of structural and environmental factors. While the keto form is generally predominant, the enol tautomer is accessible and its formation can be significant under certain conditions, particularly within enzymatic active sites. A thorough understanding of this equilibrium is essential for researchers in drug development and related fields to fully comprehend the biological roles and reactivity of this important metabolite. The use of quantitative NMR spectroscopy provides a powerful tool for investigating this tautomerism and elucidating the thermodynamic parameters that govern it. Further research is warranted to fully map the quantitative landscape of pyruvaldehyde's keto-enol equilibrium and to uncover the specific biological signaling roles of its enol form.

References

Endogenous Production of 2-Hydroxyprop-2-enal in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyprop-2-enal, more commonly known as methylglyoxal (MG), is a highly reactive dicarbonyl compound endogenously produced in mammalian cells. Primarily formed as a byproduct of glycolysis, MG is implicated in a range of physiological and pathological processes. Its accumulation, termed dicarbonyl stress, is associated with diabetic complications, neurodegenerative diseases, and aging. This technical guide provides a comprehensive overview of the endogenous production of MG, its metabolic fate, and its impact on cellular signaling pathways. Detailed experimental protocols for its quantification and visualization of key signaling cascades are provided to facilitate further research and therapeutic development.

Endogenous Production and Metabolism of Methylglyoxal

Methylglyoxal is primarily formed through non-enzymatic and enzymatic pathways branching off from glycolysis.[1] Lesser contributions to the cellular MG pool come from the catabolism of proteins and lipids.[2]

1.1. Major Formation Pathways:

-

Glycolysis: The main source of endogenous MG is the spontaneous, non-enzymatic elimination of phosphate from the glycolytic triosephosphates, glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP).[1][2] An enzyme, methylglyoxal synthase, can also catalyze the conversion of DHAP to MG.[3]

-

Lipid Metabolism: The metabolism of fatty acids can generate acetoacetate, which can be further metabolized to acetone and acetol, ultimately forming MG.[2]

-

Protein Metabolism: The catabolism of the amino acid threonine can produce aminoacetone, which is then converted to MG by monoamine oxidase.[4]

1.2. Detoxification Pathways:

The primary defense against MG toxicity is the glyoxalase system, which consists of two enzymes, glyoxalase I (Glo1) and glyoxalase II (Glo2), and requires glutathione (GSH) as a cofactor.[2]

-

Glyoxalase I (Glo1): Catalyzes the formation of S-D-lactoylglutathione from the hemithioacetal adduct formed between MG and GSH.[2]

-

Glyoxalase II (Glo2): Hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating GSH in the process.[5]

Aldo-keto reductases (AKRs) also contribute to MG detoxification by converting it to lactaldehyde or acetol.[2]

Quantitative Data on Methylglyoxal Levels

The concentration of methylglyoxal in biological systems is tightly regulated. Elevated levels are indicative of dicarbonyl stress and are associated with various pathologies.

Table 1: Physiological and Pathological Concentrations of Methylglyoxal (MG) in Human Plasma

| Condition | MG Concentration (nM) | Reference(s) |

| Healthy Individuals | 50 - 300 | [6] |

| Patients with Type 2 Diabetes | 600 - 900 | [6] |

| ICU COVID-19 Patients (Survived) | ~1.7-fold higher than controls | [7] |

| ICU COVID-19 Patients (Died) | ~4.4-fold higher than controls | [7] |

| Newly Diagnosed Type 2 Diabetes | 65.2 ± 19.2 ng/mL (~905 nM) | [8] |

| Healthy Controls (for T2DM study) | 40.1 ± 11.1 ng/mL (~557 nM) | [8] |

Table 2: Intracellular and Tissue Concentrations of Methylglyoxal (MG)

| Sample Type | Condition | MG Concentration | Reference(s) |

| Cultured Chinese Hamster Ovary (CHO) Cells | 0.7 ± 0.3 µM to 1.2 ± 0.3 µM | [9] | |

| Human Tissues (general estimate) | Physiological | 1 - 5 µM | [5][10] |

| Mouse Tissues (Pancreas, Spleen, Kidney, Adipose Tissue) | Post-intraperitoneal glucose injection (peak at 30 min) | Increased levels | [11] |

| Mouse Tissues (Liver, Muscle) | Post-intraperitoneal glucose injection (peak at 60 min) | Increased levels | [11] |

| Erythrocytes from Diabetic Patients | 15- to 25-fold higher than healthy individuals | [12] |

Experimental Protocols

Accurate quantification of MG is crucial for research in this field. The following are detailed protocols for the most common methods.

3.1. Quantification of Methylglyoxal in Plasma by LC-MS/MS

This protocol is based on the widely used method of derivatization with 1,2-diaminobenzene (DB) or o-phenylenediamine (oPD) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]

Materials:

-

EDTA plasma samples

-

Perchloric acid (PCA)

-

o-phenylenediamine (oPD) or 1,2-diaminobenzene (DB) solution

-

Internal standard: [¹³C₃]MG

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

LC-MS/MS system

Procedure:

-

Sample Collection and Preparation:

-

Deproteinization:

-

Derivatization:

-

Add the oPD/DB solution to the supernatant.

-

Incubate at room temperature for a specified time (e.g., 24 hours at 20°C) to allow for the formation of the quinoxaline derivative.[16]

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the MG-derivative and the internal standard using multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Calculate the concentration of MG in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of MG.

-

3.2. Quantification of Methylglyoxal in Cultured Cells

This protocol is adapted for the measurement of intracellular MG in cultured cells.[9]

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS)

-

Perchloric acid (PCA)

-

o-phenylenediamine (oPD) solution

-

Internal standard: [¹³C₃]MG

-

Solid-phase extraction (SPE) cartridges (C18)

-

HPLC system with a UV or fluorescence detector, or LC-MS/MS

Procedure:

-

Cell Harvesting and Lysis:

-

Wash the cultured cells with ice-cold PBS.

-

Scrape the cells in a known volume of PBS.

-

Lyse the cells by sonication or by adding a lysis buffer.

-

-

Deproteinization and Internal Standard Addition:

-

Add a known amount of [¹³C₃]MG internal standard to the cell lysate.

-

Add ice-cold PCA to a final concentration of 0.5 M.

-

Vortex and centrifuge to remove precipitated proteins.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (Optional but Recommended):

-

To remove interfering substances like phenol red from the culture medium, pass the supernatant through a pre-conditioned C18 SPE cartridge.[9]

-

Wash the cartridge and elute the sample.

-

-

Derivatization:

-

Add the oPD solution to the eluate.

-

Incubate to allow for derivatization.

-

-

Analysis:

-

Analyze the derivatized sample by HPLC or LC-MS/MS as described in the plasma protocol.

-

-

Quantification:

-

Calculate the intracellular MG concentration and normalize it to the cell number or total protein content.

-

Signaling Pathways Modulated by Methylglyoxal

Methylglyoxal is a potent signaling molecule that can modulate various cellular pathways, often leading to oxidative stress, inflammation, and apoptosis.

4.1. Mitogen-Activated Protein Kinase (MAPK) Pathway

MG can activate all three major MAPK pathways: ERK, JNK, and p38.[1][18] This activation can be dependent or independent of protein tyrosine kinases and is often linked to increased oxidative stress.[18]

4.2. Nuclear Factor-kappa B (NF-κB) Pathway

MG has been shown to activate the NF-κB pathway, a key regulator of inflammation. This can occur through the p38 MAPK-dependent pathway leading to the nuclear translocation of NF-κB subunits.[19] However, some studies also suggest that high levels of MG can inhibit NF-κB signaling by crosslinking and inactivating upstream signaling proteins.[20]

4.3. Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway

MG can induce an adaptive response through the activation of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. MG can lead to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of genes like Glo1.[21]

4.4. Receptor for Advanced Glycation End Products (RAGE) Signaling

MG is a major precursor of advanced glycation end products (AGEs). These MG-derived AGEs, such as hydroimidazolones, can bind to the Receptor for Advanced Glycation End Products (RAGE), triggering a signaling cascade that promotes inflammation and oxidative stress through pathways like NF-κB and MAPK.[3][5][10]

Conclusion

The endogenous production of methylglyoxal is a fundamental aspect of mammalian metabolism with significant implications for health and disease. Understanding the pathways of its formation, its physiological concentrations, and its impact on cellular signaling is crucial for developing therapeutic strategies to mitigate the detrimental effects of dicarbonyl stress. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of MG biology and its role in pathology.

References

- 1. Methylglyoxal triggers human aortic endothelial cell dysfunction via modulation of the KATP/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylglyoxal-Derived Advanced Glycation End Products (AGE4) Promote Cell Proliferation and Survival in Renal Cell Carcinoma Cells through the RAGE/Akt/ERK Signaling Pathways [jstage.jst.go.jp]

- 3. Methylglyoxal and Advanced Glycation End Products (AGEs): Targets for the Prevention and Treatment of Diabetes-Associated Bladder Dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. The Receptor for Advanced Glycation End Products (RAGE) Specifically Recognizes Methylglyoxal-Derived AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ReactELISA method for quantifying methylglyoxal levels in plasma and cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elevated plasma level of the glycolysis byproduct methylglyoxal on admission is an independent biomarker of mortality in ICU COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased plasma levels of the methylglyoxal in patients with newly diagnosed type 2 diabetes 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Method for determination of free intracellular and extracellular methylglyoxal in animal cells grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. portlandpress.com [portlandpress.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Increased methylglyoxal formation in plasma and tissues during a glucose tolerance test is derived from exogenous glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evidence of high levels of methylglyoxal in cultured Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative Analysis of Methylglyoxal, Glyoxal and Free Advanced Glycation End-Products in the Plasma of Wistar Rats during the Oral Glucose Tolerance Test [jstage.jst.go.jp]

- 18. Glyoxal and methylglyoxal trigger distinct signals for map family kinases and caspase activation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methylglyoxal activates NF-κB nuclear translocation and induces COX-2 expression via a p38-dependent pathway in synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Activation of Nrf2 attenuates carbonyl stress induced by methylglyoxal in human neuroblastoma cells: Increase in GSH levels is a critical event for the detoxification mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Analytical Methods for the Detection of 2-Hydroxyprop-2-enal (Acrolein)

Introduction

2-Hydroxyprop-2-enal, more commonly known as acrolein, is a highly reactive and toxic α,β-unsaturated aldehyde. It is recognized as a significant environmental pollutant, present in sources like tobacco smoke and exhaust gases.[1] In biological systems, acrolein is ubiquitously generated through processes such as the lipid peroxidation of polyunsaturated fatty acids and the metabolism of polyamines.[1] Its high reactivity allows it to form adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage. Consequently, elevated levels of acrolein are pathologically linked with conditions involving oxidative stress.[1] The accurate and sensitive detection of acrolein in various matrices, from environmental samples to biological fluids, is crucial for toxicological assessment, clinical diagnostics, and drug development.

This document provides detailed application notes and protocols for the primary analytical methods used to detect and quantify this compound, tailored for researchers, scientists, and drug development professionals.

Analytical Approaches: An Overview

The direct measurement of the highly reactive and volatile acrolein is challenging. Therefore, most analytical methods rely on two main strategies:

-

Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods. These techniques almost always involve a pre-analytical derivatization step to convert acrolein into a more stable, less volatile, and more easily detectable compound.[2][3]

-

Spectroscopic Techniques: The use of reaction-based fluorescent probes offers a sensitive alternative for detecting acrolein, particularly for in-vitro and cellular imaging applications.

The choice of method depends on the sample matrix (e.g., air, water, plasma, tissue), the required sensitivity, and the available instrumentation.

Caption: Logical overview of major analytical strategies.

Section 1: Chromatographic Methods

Chromatographic methods provide high selectivity and are the gold standard for quantitative analysis. The key to success is the derivatization step, which enhances stability and improves detection.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for analyzing acrolein in biological samples.[1] The protocol typically involves derivatizing the aldehyde group of acrolein with a reagent that imparts a UV-absorbing or fluorescent tag to the molecule.

Common Derivatizing Agents:

-

2,4-Dinitrophenylhydrazine (DNPH): Reacts with carbonyls to form a stable hydrazone derivative that can be readily detected by UV-Vis absorbance. This is a traditional and robust method.[1][4]

-

1,2-diamino-4,5-dimethoxybenzene (DDB): A fluorogenic reagent that reacts with acrolein to form a highly fluorescent derivative, enabling very sensitive detection.[5]

-

3-Aminophenol: Another reagent used for fluorometric analysis after derivatization.[1]

Caption: General experimental workflow for HPLC analysis.

Protocol 1: HPLC-Fluorescence Detection of Acrolein in Human Serum

This protocol is based on pre-column fluorogenic derivatization using 1,2-diamino-4,5-dimethoxybenzene (DDB), adapted from published methods.[5]

A. Materials and Reagents

-

1,2-diamino-4,5-dimethoxybenzene (DDB)

-

Acrolein standard

-

Perchloric acid (PCA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Human serum samples

-

0.22 µm syringe filters

B. Standard Preparation

-

Prepare a 1 mM stock solution of acrolein in HPLC-grade water.

-

Perform serial dilutions to create working standards in the range of 10 nM to 1 µM.

C. Sample Preparation and Derivatization

-

To 100 µL of human serum, add 100 µL of ice-cold 10% PCA to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

To 50 µL of the supernatant or standard solution, add 50 µL of 1 mM DDB solution (prepared in 0.1 M HCl).

-

Incubate the mixture at 60°C for 20 minutes to allow for the derivatization reaction to complete.

-

Cool the reaction mixture to room temperature and filter through a 0.22 µm syringe filter before injection.

D. HPLC Conditions

-

Instrument: HPLC system with a fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water gradient.[6] A typical gradient might be:

-

0-5 min: 20% ACN

-

5-15 min: Linear gradient to 80% ACN

-

15-20 min: Hold at 80% ACN

-

20-25 min: Return to 20% ACN and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation wavelength of 365 nm and an emission wavelength of 450 nm.

E. Quantification

-

Construct a calibration curve by plotting the peak area of the acrolein-DDB derivative against the concentration of the standards.

-

Determine the concentration of acrolein in the serum samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing acrolein, particularly in air samples where its volatility is a key characteristic.[4] This method offers high sensitivity and specificity, especially when using selected ion monitoring (SIM).[7]

Protocol 2: GC-MS Analysis of Acrolein in Air Samples

This protocol is a generalized procedure based on methods involving sample collection in canisters followed by preconcentration and analysis.[7]

A. Materials and Reagents

-

Evacuated canisters (e.g., Summa canisters)

-

GC-MS system equipped with a preconcentrator and autosampler

-

Humid zero air for blanks and calibration standards

-

Gaseous calibration standards for acrolein

B. Sample Collection

-

Collect air samples by opening the valve of a pre-evacuated canister at the desired location, allowing it to passively fill to ambient pressure.

-

Record the initial and final pressures to determine the sample volume.

C. GC-MS Analysis

-

Preconcentration: An automated preconcentrator is used to trap and focus the volatile organic compounds (VOCs) from a specific volume (e.g., 400-600 mL) of the air sample.[7] This step involves trapping the analytes at a low temperature and then rapidly heating the trap to inject them onto the GC column.

-

GC Conditions:

-

Column: A low-polarity column suitable for VOC analysis (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness).

-

Carrier Gas: Helium.

-

Temperature Program: A typical program might start at 35°C, hold for 2 minutes, then ramp to 200°C at 8°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.

-

Quantifier and Qualifier Ions: For acrolein, the primary quantifier ion is m/z 56, with qualifier ions at m/z 55, 29, 27, and 26.[7]

-

Retention Time: The retention time for acrolein should be confirmed daily using a calibration standard; it is approximately 14.79 minutes under specific conditions.[7]

-

D. Calibration and Quantification

-

Prepare a multi-point calibration curve by analyzing gaseous standards of known concentrations.

-

Analyze a humid zero air sample before running experimental samples to ensure no carryover.

-

Quantify acrolein in the air samples using the calibration curve and the response of the m/z 56 ion.

Section 2: Acrolein's Role in Oxidative Stress

Acrolein is a key product of lipid peroxidation, a process initiated by reactive oxygen species (ROS) acting on polyunsaturated fatty acids in cell membranes. Its formation and subsequent reaction with cellular components is a critical pathway in oxidative stress-induced pathology.

Caption: Acrolein formation via lipid peroxidation pathway.

Section 3: Data Presentation and Performance Comparison